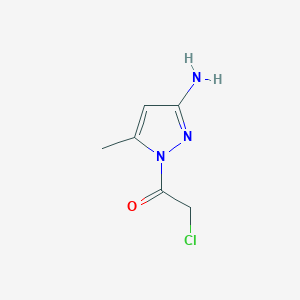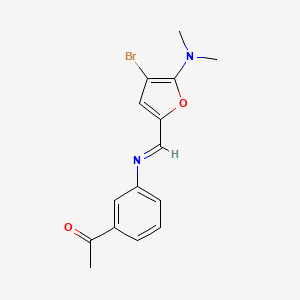![molecular formula C13H21NO2 B12891689 1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-09-9](/img/structure/B12891689.png)
1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone is an organic compound that features a furan ring substituted with a piperidine group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Piperidine:
Addition of the Ethanone Group: The ethanone group is introduced via acylation reactions, often using reagents such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
作用機序
The mechanism by which 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)methanol
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)propane
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)butane
Uniqueness
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
88557-09-9 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC名 |
1-(3,5-dimethyl-2-piperidin-1-yl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C13H21NO2/c1-9-12(10(2)15)11(3)16-13(9)14-7-5-4-6-8-14/h9,13H,4-8H2,1-3H3 |
InChIキー |
OOVYCTIQOGGCMU-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(=C1C(=O)C)C)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


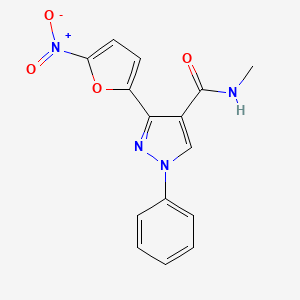
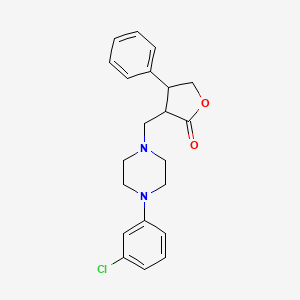
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
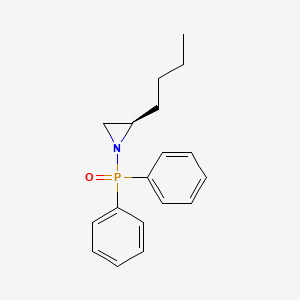
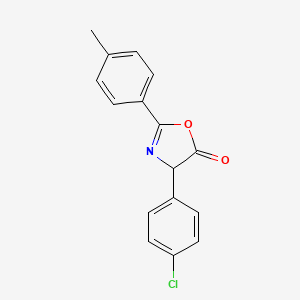

![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
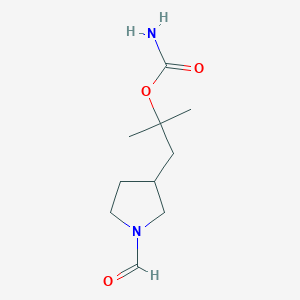
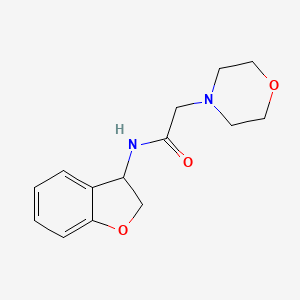
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
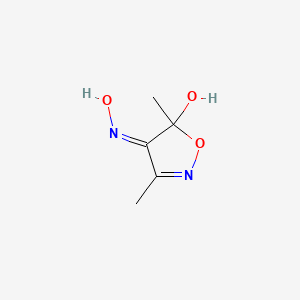
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
